molecular formula C20H17N3O3S B4981290 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid

3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid

Cat. No. B4981290
M. Wt: 379.4 g/mol
InChI Key: PEFKNPBATBZNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling, glucose metabolism, and energy homeostasis. In

Mechanism of Action

The mechanism of action of 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid involves its ability to inhibit the activity of 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid, an enzyme that dephosphorylates insulin receptor substrate-1 (IRS-1) and negatively regulates insulin signaling. By inhibiting 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid, 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid enhances insulin signaling, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid are primarily related to its ability to improve insulin sensitivity and glucose metabolism. It has been shown to increase glucose uptake in skeletal muscle and adipose tissue, reduce hepatic glucose production, and improve insulin signaling in the liver and pancreas. Additionally, it has been shown to promote weight loss and reduce adiposity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid in lab experiments is its specificity for 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid, making it a valuable tool for studying the role of 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid in insulin signaling and glucose metabolism. Additionally, its ability to improve insulin sensitivity and glucose metabolism makes it a useful compound for studying the pathophysiology of diabetes and obesity. However, one of the limitations of using 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid is its potential toxicity and off-target effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid. One direction is to investigate its potential therapeutic applications in the treatment of diabetes, obesity, and cancer in humans. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other proteins and enzymes involved in insulin signaling and glucose metabolism. Additionally, further studies are needed to determine its safety and efficacy in clinical trials and to develop more potent and selective 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid inhibitors for therapeutic use.

Synthesis Methods

The synthesis of 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid involves a series of chemical reactions. The first step involves the reaction of 2-mercapto-6-phenylpyrimidine with 3-bromopropionic acid in the presence of a base to yield 2-[(6-phenyl-4-pyrimidinyl)thio]propanoic acid. In the second step, the resulting compound is reacted with 3-aminobenzoic acid in the presence of a coupling agent to yield 3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid.

Scientific Research Applications

3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including diabetes, obesity, and cancer. It has been shown to improve insulin sensitivity, reduce glucose levels, and promote weight loss in animal models. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-[2-(6-phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13(19(24)23-16-9-5-8-15(10-16)20(25)26)27-18-11-17(21-12-22-18)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFKNPBATBZNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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